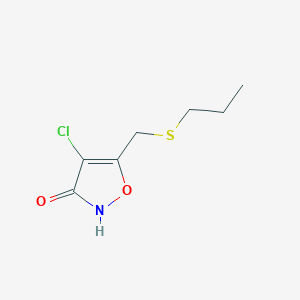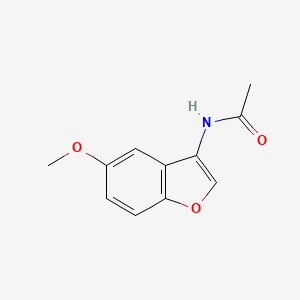
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride is a synthetic organic compound. It belongs to the class of indolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Vinylation: The indole core is then subjected to a vinylation reaction to introduce the vinyl group.
Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and an appropriate catalyst.
Quaternization: The final step involves the quaternization of the nitrogen atom in the indole ring using methyl chloride to form the indolium salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Fluorescent Probes: The compound can be used as a fluorescent probe for imaging biological samples.
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may have potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
類似化合物との比較
Similar Compounds
1-Methyl-2-phenylindole: Shares the indole core structure but lacks the methoxy and vinyl groups.
3-Methyl-2-phenylindole: Similar structure with variations in the substitution pattern.
Indolium Salts: A broader class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
54060-93-4 |
|---|---|
分子式 |
C29H29ClN2O |
分子量 |
457.0 g/mol |
IUPAC名 |
5-methoxy-1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride |
InChI |
InChI=1S/C29H29N2O.ClH/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;/h6-19H,1-5H3;1H/q+1;/p-1 |
InChIキー |
PUDGFCMSLMGXHW-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] |
正規SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
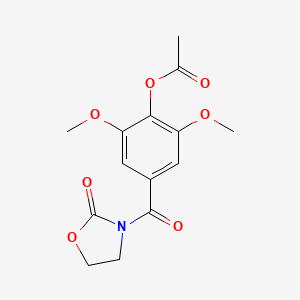
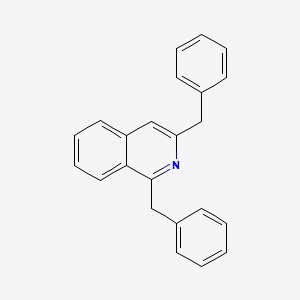
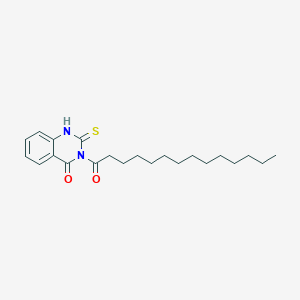
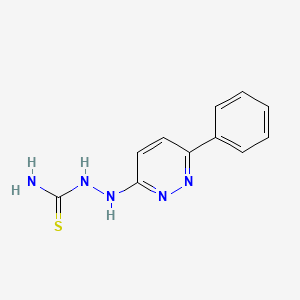
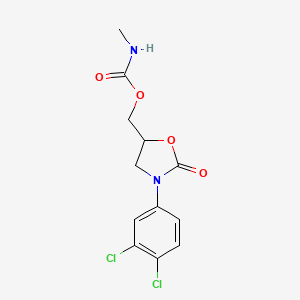
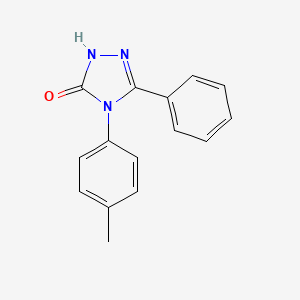
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
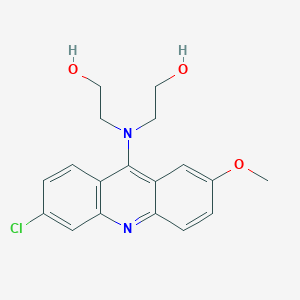

![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
